5-Isopropyl-2-methylpyridine1-oxide
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Overview
Description
5-Isopropyl-2-methylpyridine1-oxide: is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is known for its unique structure, which includes an oxidized pyridinium ring substituted with isopropyl and methyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-methylpyridine1-oxide typically involves the oxidation of the corresponding pyridine derivative. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions to ensure the selective oxidation of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of more oxidized derivatives.
Reduction: It can be reduced back to its corresponding pyridine derivative using reducing agents such as sodium borohydride.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products:
Scientific Research Applications
Chemistry: 5-Isopropyl-2-methylpyridine1-oxide is used as a reagent in organic synthesis, particularly in the formation of complex pyridinium salts and other nitrogen-containing heterocycles.
Biology: In biological research, this compound is used to study the effects of oxidized pyridinium compounds on cellular processes and enzyme activities.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methylpyridine1-oxide involves its interaction with molecular targets such as enzymes and receptors. The oxidized pyridinium ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activities and signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
2-Methyl-1-oxidopyridin-1-ium: Lacks the isopropyl group, leading to different chemical and biological properties.
5-Isopropyl-1-oxidopyridin-1-ium: Lacks the methyl group, affecting its reactivity and applications.
2,5-Dimethyl-1-oxidopyridin-1-ium: Contains two methyl groups, resulting in distinct chemical behavior.
Uniqueness: 5-Isopropyl-2-methylpyridine1-oxide is unique due to the presence of both isopropyl and methyl groups on the oxidized pyridinium ring. This combination of substituents imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
CAS No. |
134923-06-1 |
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Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-1-oxido-5-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
InChI Key |
MOBYMJMVRGHDMK-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=C(C=C1)C(C)C)[O-] |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C(C)C)[O-] |
Synonyms |
Pyridine, 2-methyl-5-(1-methylethyl)-, 1-oxide (9CI) |
Origin of Product |
United States |
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